![molecular formula C8H3BrF3N B1274121 2-Bromo-4-(trifluoromethyl)benzonitrile CAS No. 35764-15-9](/img/structure/B1274121.png)
2-Bromo-4-(trifluoromethyl)benzonitrile
Overview
Description
“2-Bromo-4-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3BrF3N . It has a molecular weight of 250.01 g/mol . This compound is used as an intermediate for the synthesis of other chemical compounds .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-4-(trifluoromethyl)benzonitrile” were not found, similar compounds have been synthesized through multi-step reactions . For instance, a related compound, “4-Bromo-2-fluorobenzonitrile”, was synthesized in two steps: first, a bromination reaction using N-bromosuccinimide, followed by a nitration reaction using sulfuric acid and sodium nitrite .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(trifluoromethyl)benzonitrile” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a nitrile group . The InChI code for this compound is 1S/C8H3BrF3N/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13/h1-3H .
Physical And Chemical Properties Analysis
“2-Bromo-4-(trifluoromethyl)benzonitrile” is an off-white crystalline substance . It is insoluble in water but has some solubility in methanol . It has a topological polar surface area of 23.8 Ų .
Scientific Research Applications
Organic Synthesis
“2-Bromo-4-(trifluoromethyl)benzonitrile” is used as an intermediate in organic synthesis . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceuticals, contributing to the development of new drugs and treatments.
Synthesis of Diphenylthioethers
It is also used for the synthesis of diphenylthioethers . Diphenylthioethers are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.
Synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid
“2-Bromo-4-(trifluoromethyl)benzonitrile” is an intermediate for the synthesis of "4-Bromo-2-(trifluoromethyl)phenylacetic Acid" . This acid is a useful intermediate for further organic synthesis and other chemical processes.
Development of Greener Reaction Conditions
This compound can be used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid . This contributes to the development of more environmentally friendly chemical processes.
Photo-induced Aromatic Finkelstein Iodination Reaction
“2-Bromo-4-(trifluoromethyl)benzonitrile” has been used in the synthesis of 4-iodobenzonitrile via photo-induced aromatic Finkelstein iodination reaction . This reaction is a key step in the synthesis of various iodinated aromatic compounds, which have wide applications in organic synthesis and medicinal chemistry.
Safety and Hazards
Future Directions
While specific future directions for “2-Bromo-4-(trifluoromethyl)benzonitrile” were not found, fluorinated compounds, in general, are becoming increasingly important in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it is expected that the study and application of such compounds will continue to grow in the future.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of other chemical compounds .
Mode of Action
It is known that bromobenzotrifluoride compounds can participate in various chemical reactions, such as the suzuki-miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Biochemical Pathways
As an intermediate, this compound plays a crucial role in the synthesis of other chemical compounds, thereby indirectly influencing various biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor .
Result of Action
It is known that the compound is used as an intermediate in the synthesis of other chemical compounds , which may have various molecular and cellular effects depending on their specific mechanisms of action.
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJZASWOJHHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189300 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)benzonitrile | |
CAS RN |
35764-15-9 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35764-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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